molecular formula C9H9ClO2 B13937909 2-Chloro-3-hydroxy-1-phenylpropan-1-one CAS No. 55056-02-5

2-Chloro-3-hydroxy-1-phenylpropan-1-one

Cat. No.: B13937909
CAS No.: 55056-02-5
M. Wt: 184.62 g/mol
InChI Key: HVJHEKJVECGUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-hydroxy-1-phenylpropan-1-one is an organic compound with the molecular formula C9H9ClO2 It is a derivative of propiophenone, characterized by the presence of a chloro group and a hydroxy group on the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-hydroxy-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with chloroacetone in the presence of a base, such as sodium hydroxide. The reaction proceeds via an aldol condensation, followed by chlorination to introduce the chloro group.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydroxy-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products Formed

    Oxidation: 2-Chloro-3-oxo-1-phenylpropan-1-one.

    Reduction: 2-Chloro-3-hydroxy-1-phenylpropan-1-ol.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-hydroxy-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxy-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-phenyl-1-propanone: Similar structure but lacks the chloro group.

    2-Hydroxy-2-methyl-1-phenylpropan-1-one: Contains a methyl group instead of a chloro group.

    Phenylacetone: Lacks both the hydroxy and chloro groups.

Uniqueness

2-Chloro-3-hydroxy-1-phenylpropan-1-one is unique due to the presence of both a chloro and a hydroxy group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

CAS No.

55056-02-5

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-3-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H9ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6H2

InChI Key

HVJHEKJVECGUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.